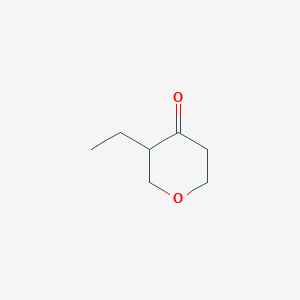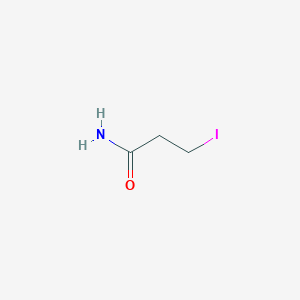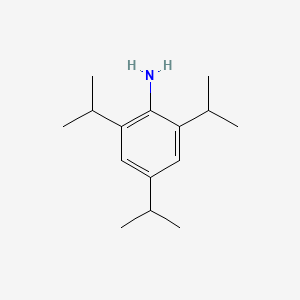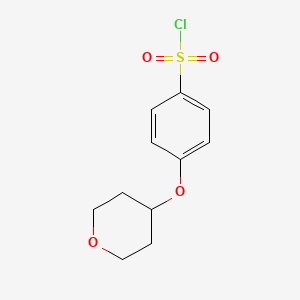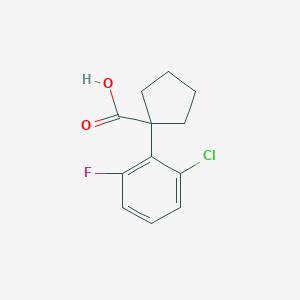
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C12H12ClFO2 and a molecular weight of 242.67 g/mol . This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, with a 2-chloro-6-fluorophenyl substituent on the cyclopentane ring . It is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzene with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid can be compared with similar compounds such as:
1-(2-Chloro-6-Fluorophenyl)Cyclopentane-1-Carboxylic Acid: This compound has a similar structure but may exhibit different reactivity and applications.
1-(2-Chloro-6-Fluorophenyl)-1-Cyclopentanecarboxylic Acid: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it valuable for targeted research applications.
Properties
CAS No. |
214263-03-3 |
|---|---|
Molecular Formula |
C12H11ClFO2- |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)/p-1 |
InChI Key |
XFWCGCJZUQAJGP-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


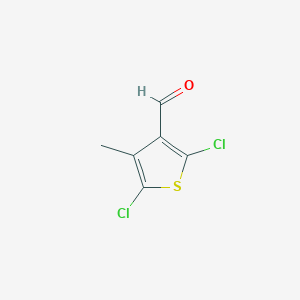
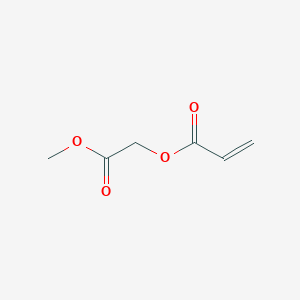
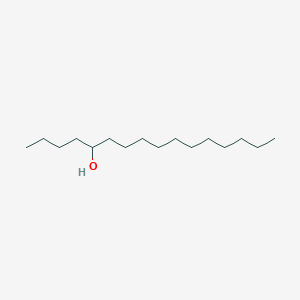
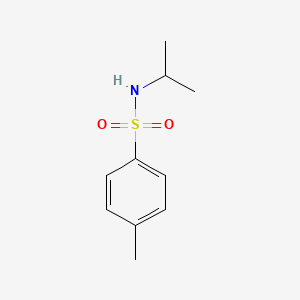
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)
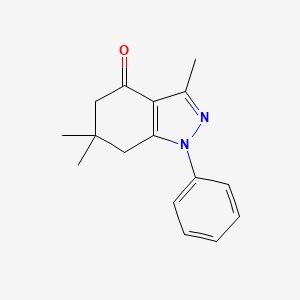
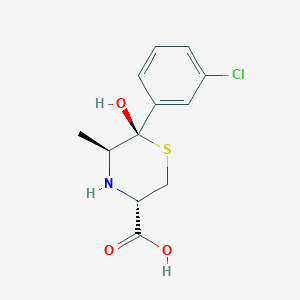
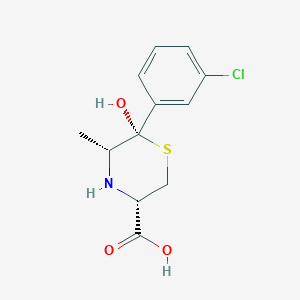
![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)

